Methyl 4-ethoxy-3-(trifluoromethyl)benzoate
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Description
“Methyl 4-ethoxy-3-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 2379321-56-7 . It has a molecular weight of 248.2 and is solid in physical form . The IUPAC name for this compound is methyl 4-ethoxy-3-(trifluoromethyl)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-ethoxy-3-(trifluoromethyl)benzoate” is 1S/C11H11F3O3/c1-3-17-9-5-4-7 (10 (15)16-2)6-8 (9)11 (12,13)14/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“Methyl 4-ethoxy-3-(trifluoromethyl)benzoate” is a solid at room temperature . Further physical and chemical properties such as boiling point, melting point, and density were not found in the search results.
Safety and Hazards
The compound has been associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .
properties
IUPAC Name |
methyl 4-ethoxy-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-3-17-9-5-4-7(10(15)16-2)6-8(9)11(12,13)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUXDELFMJNQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethoxy-3-(trifluoromethyl)benzoate |
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